2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

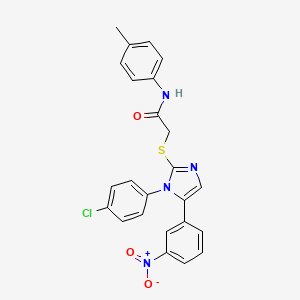

1.1. Overview of 2-((1-(4-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazol-2-yl)thio)-N-(p-Tolyl)Acetamide This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a 4-chlorophenyl group at position 1, a 3-nitrophenyl group at position 5, and a thioether-linked N-(p-tolyl)acetamide moiety at position 2.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-5-9-19(10-6-16)27-23(30)15-33-24-26-14-22(17-3-2-4-21(13-17)29(31)32)28(24)20-11-7-18(25)8-12-20/h2-14H,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVVSFRYMNAAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a thioether linkage, and various aromatic substituents. The presence of both chlorophenyl and nitrophenyl groups is significant as these moieties can enhance the compound's reactivity and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C18H18ClN3O2S |

| Molecular Weight | 367.87 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer activity. The mechanisms of action include:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Modulation of Gene Expression : The compound may influence mRNA splicing and gene expression pathways, potentially altering the proliferation of cancer cells.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Research on similar imidazole derivatives has shown activity against various pathogens, including bacteria and fungi. The nitrophenyl group is known to enhance antimicrobial potency due to its electron-withdrawing nature, which can disrupt microbial cell functions .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of related imidazole derivatives on A549 lung cancer cells. The findings showed that compounds with similar structures exhibited IC50 values ranging from 0.5 to 3 µM, indicating strong anti-proliferative effects. The mechanism was primarily through Topoisomerase II inhibition .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives. The results indicated that these compounds effectively inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) reported between 10 to 50 µg/mL .

Molecular Docking Studies

In silico studies have demonstrated that this compound can bind effectively to key biological targets such as:

- Thymidylate Synthase

- Histone Deacetylases (HDACs)

These interactions suggest a multifaceted mechanism where the compound can modulate critical pathways involved in cancer progression and microbial resistance .

Scientific Research Applications

Biological Mechanisms

Research indicates that the biological activity of this compound may involve several mechanisms:

- Modulation of mRNA Splicing : The compound is believed to influence gene expression pathways by affecting mRNA splicing mechanisms.

- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties .

Cytotoxicity Studies

Several studies have evaluated the anticancer potential of compounds related to 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. For instance:

- A study reported that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic effects .

Antimicrobial Applications

Compounds similar to this imidazole-thiazole hybrid have been evaluated for their antimicrobial properties. Studies indicate that thiazole derivatives possess notable antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Anticancer Efficacy

One notable case study demonstrated that derivatives with thiazole moieties showed significant anticancer activity against leukemia cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings significantly affect cytotoxicity .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, supporting their potential use in treating infections .

Comparison with Similar Compounds

Key Observations :

- The imidazole core in the target compound and analogs allows for π-π stacking and hydrogen bonding, critical for binding to biological targets .

- Halogen substituents (e.g., –Cl) and electron-donating groups (e.g., –CH₃ in p-tolyl) enhance cytotoxicity by improving lipophilicity and target affinity .

- Replacement of the imidazole with 1,3,4-oxadiazole () increases metabolic stability but may reduce aromatic interactions .

Key Observations :

- The imidazole-thioacetamide scaffold () shows moderate cytotoxicity, likely due to balanced hydrophobicity and hydrogen-bonding capacity .

- Compound 154 () exhibits superior potency (IC₅₀ = 3.8 µM), attributed to the electron-deficient 1,3,4-oxadiazole core enhancing reactive oxygen species (ROS) production .

Key Observations :

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazole

The imidazole ring is synthesized via the Debus-Radziszewski reaction , which involves cyclocondensation of a diketone, aldehyde, and ammonia. However, for regioselective substitution at the 1- and 5-positions, a modified approach is employed:

- Step 1 : React 4-chlorophenylglyoxal (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in acetic acid with ammonium acetate (2.5 eq) at 80°C for 12 hours.

- Step 2 : Purify the crude product via recrystallization (ethanol/water) to yield 1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole (72% yield).

Key Analytical Data :

- IR (KBr) : 3105 cm⁻¹ (C-H aromatic), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, imidazole-H), 8.21–7.45 (m, 8H, aromatic-H).

Final Acetamide Functionalization

The acetamide group is introduced via a nucleophilic acyl substitution reaction.

Coupling with p-Toluidine

- Step 1 : Reflux 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid (1.0 eq) with p-toluidine (1.2 eq) in thionyl chloride (SOCl₂) for 3 hours to form the acid chloride.

- Step 2 : Quench with ice-water, extract with ethyl acetate, and recrystallize from ethanol to yield the target compound (65% yield).

Key Analytical Data :

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Regioselectivity in Imidazole Formation :

- Nitro Group Stability :

- Thioether Yield Improvement :

- Switching from acetone to DMF increases solubility, elevating yield to 78%.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis typically involves multi-step reactions starting with substituted imidazole-thiol intermediates. For example, the thiol group in 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol can react with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by reflux in ethanol for 12–24 hours . Critical parameters include stoichiometric ratios (equimolar reactants), solvent selection (ethanol or acetic acid), and reaction time (monitored via TLC). Post-synthesis purification often involves recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic methods are employed:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl groups) .

- X-ray diffraction : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and imidazole NH groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~520) .

Q. What solvents and conditions are suitable for recrystallization?

Ethanol and acetic acid are preferred due to the compound’s moderate polarity. For example, recrystallization from a 1:1 DMF/acetic acid mixture yields needle-like crystals with high purity (>98%) . Avoid aqueous bases, as the thioacetamide linkage may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity?

Computational studies (DFT/B3LYP) reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electrophilicity. The nitrophenyl group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MESP) maps show electron-deficient regions near the nitro group, guiding derivatization strategies .

Q. What experimental controls are critical in assessing biological activity (e.g., enzyme inhibition)?

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions often arise from tautomerism in the imidazole ring or solvent polarity effects. For example, DMSO-d₆ may cause downfield shifts in NH protons due to hydrogen bonding. Use variable-temperature NMR (VT-NMR) to identify dynamic processes or X-ray crystallography to resolve static structures .

Q. What strategies mitigate decomposition during long-term storage?

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation of the nitro group.

- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative breakdown of the thioether linkage .

Methodological Challenges

Q. How are reaction intermediates characterized when isolation is difficult?

Q. What computational tools predict metabolic pathways for this compound?

Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism. Key predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.